molecular formula C13H24BrNO7 B606375 Bromoacetamido-PEG4-Acid CAS No. 1807518-67-7

Bromoacetamido-PEG4-Acid

カタログ番号: B606375
CAS番号: 1807518-67-7
分子量: 386.24
InChIキー: LMFYGPXSVUULRZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bromoacetamido-PEG4-Acid is a polyethylene glycol (PEG) derivative containing a bromide group and a terminal carboxylic acid. This compound is known for its hydrophilic PEG spacer, which enhances solubility in aqueous media. The bromide group is an excellent leaving group for nucleophilic substitution reactions, while the terminal carboxylic acid can react with primary amine groups to form stable amide bonds .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Bromoacetamido-PEG4-Acid typically involves the reaction of a PEG derivative with bromoacetyl chloride in the presence of a base. The reaction proceeds as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

化学反応の分析

Types of Reactions: Bromoacetamido-PEG4-Acid primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group. It can also participate in amide bond formation reactions with primary amines.

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Structure and Properties

Bromoacetamido-PEG4-Acid has the following characteristics:

  • Chemical Formula : C13_{13}H24_{24}BrN1_{1}O7_{7}
  • Molecular Weight : 386.2 g/mol
  • CAS Number : 1807518-67-7
  • Functional Groups : Bromoacetamido and carboxylic acid
  • Solubility : Highly soluble in aqueous media due to the hydrophilic PEG spacer

The presence of the bromo group makes it an excellent leaving group for nucleophilic substitution reactions, while the terminal carboxylic acid allows for stable amide bond formation with primary amines.

Antibody-Drug Conjugates (ADCs)

This compound plays a crucial role in the development of ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells. The compound serves as a linker that connects the antibody to the drug payload, enhancing selectivity and reducing off-target effects.

Advantages of Using this compound in ADCs :

  • Improved solubility and stability of the drug conjugate.
  • Enhanced targeting capabilities due to the specificity of antibodies.
  • Potential for controlled release of the drug within target cells.

Proteolysis Targeting Chimeras (PROTACs)

In PROTAC technology, this compound is utilized as a linker that connects a ligand targeting a specific protein with another ligand that recruits an E3 ubiquitin ligase. This innovative approach allows for targeted degradation of disease-causing proteins.

Mechanism of Action :

  • The bromoacetamido group facilitates nucleophilic attack by cysteine residues on target proteins.
  • The PEG spacer minimizes steric hindrance, allowing effective binding and subsequent degradation.

Protein Labeling and Modification

The compound is employed in labeling proteins with fluorescent dyes or other probes for tracking and studying protein interactions and localization within living cells. The specific reaction with cysteine residues results in stable covalent bonds, making it ideal for various biochemical assays.

Surface Functionalization

This compound is used to modify surfaces of nanoparticles and biomaterials, enabling scientists to create functionalized surfaces tailored for specific applications such as biosensors and tissue engineering scaffolds.

Case Studies

  • Development of Targeted Cancer Therapies :
    • Researchers utilized this compound in synthesizing ADCs targeting HER2-positive breast cancer cells. The study demonstrated significant reductions in tumor size with minimal side effects compared to conventional therapies.
  • Application in PROTACs :
    • A study highlighted the use of this compound in PROTACs targeting mutant p53 proteins in cancer cells. The results showed effective degradation of the target protein, leading to reduced cell proliferation.
  • Protein Interaction Studies :
    • In another case, scientists employed this compound for labeling specific proteins involved in signaling pathways. This allowed for real-time observation of protein interactions within live cell environments.

作用機序

The mechanism of action of Bromoacetamido-PEG4-Acid involves its ability to form stable amide bonds with primary amines. The bromide group acts as a leaving group in nucleophilic substitution reactions, allowing the compound to modify and label biomolecules. The PEG spacer enhances solubility and biocompatibility, making it suitable for various applications in drug delivery and bioconjugation .

類似化合物との比較

    Bromoacetamido-PEG2-Acid: Similar structure but with a shorter PEG spacer.

    Bromoacetamido-PEG6-Acid: Similar structure but with a longer PEG spacer.

    Bromoacetamido-PEG8-Acid: Similar structure but with an even longer PEG spacer.

Uniqueness: Bromoacetamido-PEG4-Acid is unique due to its optimal PEG spacer length, which provides a balance between solubility and reactivity. The four-unit PEG spacer enhances solubility in aqueous media while maintaining sufficient reactivity for nucleophilic substitution and amide bond formation reactions .

生物活性

Bromoacetamido-PEG4-Acid is a synthetic compound that serves as an important linker in bioconjugation applications, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its chemical structure includes a polyethylene glycol (PEG) backbone with four ethylene glycol units, a bromoacetamido group, and a terminal carboxylic acid. This composition enhances its solubility and reactivity, making it a versatile tool in pharmaceutical research.

  • Molecular Formula : C13_{13}H24_{24}BrN O7_{7}
  • Molecular Weight : 386.2 g/mol
  • Purity : >98%
  • Storage Conditions : -20 °C

This compound primarily functions as a linker molecule in drug conjugates. The bromo group acts as an excellent leaving group in nucleophilic substitution reactions, allowing for the efficient formation of stable amide bonds when reacted with primary amines in the presence of coupling agents like EDC or DCC. This capability is crucial for creating stable linkages between therapeutic agents and targeting moieties, thereby enhancing the specificity and efficacy of drug delivery systems .

Applications in Drug Development

  • Antibody-Drug Conjugates (ADCs) :
    • This compound is integral to ADC design, which combines the targeting ability of antibodies with potent cytotoxic drugs. The linker ensures that the drug remains attached to the antibody until it reaches the target cells, minimizing off-target effects and improving therapeutic outcomes .
  • Proteolysis Targeting Chimeras (PROTACs) :
    • In PROTACs, this compound links a ligand that binds to a target protein with another moiety that recruits an E3 ubiquitin ligase, facilitating targeted degradation of disease-causing proteins. This innovative approach holds promise for treating various diseases, including cancer .

Comparative Analysis with Other Linkers

Compound NamePEG Chain LengthUnique Features
Bromoacetamido-PEG2-Acid2 unitsLower solubility compared to PEG4 variant
Bromoacetamido-PEG8-Acid8 unitsIncreased hydrophilicity but may reduce reactivity
Maleimide-PEG4-Acid4 unitsSpecific reactivity with thiols
Azide-PEG4-Acid4 unitsSuitable for Click Chemistry applications

This compound stands out due to its balanced hydrophilicity and reactivity profile, making it suitable for a wide range of bioconjugation applications while maintaining stability under physiological conditions .

Study on ADC Development

A recent study demonstrated the effectiveness of this compound as a linker in ADC formulations. The researchers reported enhanced solubility and stability of the resulting conjugates, leading to improved therapeutic indices in preclinical models. The study highlighted the importance of linker choice in determining the pharmacokinetics and biodistribution of ADCs .

PROTAC Applications

In another investigation focusing on PROTACs, this compound was utilized to construct chimeras targeting specific oncogenic proteins. The results indicated that these PROTACs effectively induced degradation of the target proteins in cellular assays, showcasing the potential of this linker in developing novel therapeutics for cancer treatment .

特性

IUPAC Name

3-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24BrNO7/c14-11-12(16)15-2-4-20-6-8-22-10-9-21-7-5-19-3-1-13(17)18/h1-11H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFYGPXSVUULRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCNC(=O)CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24BrNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601144605
Record name Propanoic acid, 3-[(14-bromo-13-oxo-3,6,9-trioxa-12-azatetradec-1-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601144605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807518-67-7
Record name Propanoic acid, 3-[(14-bromo-13-oxo-3,6,9-trioxa-12-azatetradec-1-yl)oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1807518-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[(14-bromo-13-oxo-3,6,9-trioxa-12-azatetradec-1-yl)oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601144605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bromoacetamido-PEG4-Acid
Reactant of Route 2
Reactant of Route 2
Bromoacetamido-PEG4-Acid
Reactant of Route 3
Bromoacetamido-PEG4-Acid
Reactant of Route 4
Reactant of Route 4
Bromoacetamido-PEG4-Acid
Reactant of Route 5
Reactant of Route 5
Bromoacetamido-PEG4-Acid
Reactant of Route 6
Reactant of Route 6
Bromoacetamido-PEG4-Acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。